Gadoleyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

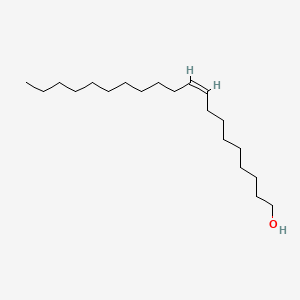

Gadoleyl alcohol, also known as (9Z)-9-Icosen-1-ol, is a long-chain unsaturated fatty alcohol with the molecular formula C20H40O. It is a colorless, waxy solid at room temperature and is primarily derived from natural sources such as fish oils and vegetable oils. This compound is notable for its use in various industrial applications, including cosmetics, lubricants, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadoleyl alcohol can be synthesized through several methods:

Reduction of Fatty Acids: One common method involves the reduction of gadoleic acid, a monounsaturated fatty acid, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrogenation of Fatty Esters: Another method includes the hydrogenation of gadoleic acid esters in the presence of a catalyst like palladium on carbon.

Hydrolysis of Fatty Acid Chlorides: This method involves the hydrolysis of gadoleic acid chlorides using water or aqueous alkali.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of fatty acid methyl esters derived from natural oils. The process is carried out under high pressure and temperature in the presence of a metal catalyst, such as nickel or palladium.

Chemical Reactions Analysis

Types of Reactions

Gadoleyl alcohol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to gadoleic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts such as sulfuric acid.

Etherification: this compound can form ethers when reacted with alkyl halides in the presence of a base like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.

Esterification: Carboxylic acids, sulfuric acid, and heat.

Etherification: Alkyl halides, sodium hydride, and anhydrous conditions.

Major Products Formed

Oxidation: Gadoleic acid.

Esterification: Gadoleyl esters.

Etherification: Gadoleyl ethers.

Scientific Research Applications

Gadoleyl alcohol has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of surfactants and lubricants.

Biology: this compound is studied for its role in cell membrane structure and function.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

Industry: It is utilized in the production of cosmetics, personal care products, and as an emulsifier in various formulations.

Mechanism of Action

The mechanism of action of gadoleyl alcohol involves its interaction with cell membranes, where it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, its long hydrophobic chain allows it to act as a surfactant, reducing surface tension in emulsions.

Comparison with Similar Compounds

Gadoleyl alcohol is similar to other long-chain fatty alcohols such as:

Oleyl alcohol: (9Z)-Octadecen-1-ol, which has a shorter carbon chain (C18) compared to this compound (C20).

Stearyl alcohol: Octadecan-1-ol, a saturated fatty alcohol with no double bonds.

Cetyl alcohol: Hexadecan-1-ol, another saturated fatty alcohol with a shorter chain length (C16).

Uniqueness

This compound’s uniqueness lies in its longer carbon chain and the presence of a double bond, which imparts distinct physical and chemical properties, such as higher melting point and different reactivity compared to its saturated counterparts.

Biological Activity

Gadoleyl alcohol, a long-chain fatty alcohol with the chemical structure C20H40O, is derived from marine sources and has garnered interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, potential applications, and relevant research findings.

This compound is a straight-chain fatty alcohol, which is part of a larger class of compounds known for their diverse biological activities. It is characterized by its long hydrophobic carbon chain and a hydroxyl group, making it amphiphilic. This property allows this compound to interact with both lipophilic and hydrophilic environments, which is crucial for its biological functions.

Antioxidant Properties

Recent studies have indicated that this compound may possess antioxidant properties. A notable investigation identified gadoleyl caffeate, an ester derived from this compound, which demonstrated significant radical scavenging activity. This suggests that this compound could contribute to the antioxidant defense mechanisms in biological systems .

Potential Applications in Cosmetics and Pharmaceuticals

This compound is utilized in the formulation of surfactants and emulsifiers due to its surfactant properties. It has been incorporated into cosmetic products for its ability to enhance skin hydration and texture. Additionally, its potential as a non-toxic alternative to traditional surfactants makes it appealing for eco-friendly formulations .

Case Studies and Experimental Data

- Antioxidant Activity : A study isolated several caffeate esters from fatty alcohols, including gadoleyl caffeate. The antioxidant effects were quantified using the DPPH assay, demonstrating that these compounds effectively neutralized free radicals .

- Chemical Composition Analysis : In a study analyzing the chemical constituents of Annona muricata seed oil, this compound was identified among other fatty acids. Although no specific biological activities were reported for this compound itself, the presence of similar long-chain fatty acids with known health benefits suggests potential biological relevance .

- Surfactant Properties : Research on alkoxylated fatty alcohols highlighted the utility of this compound in producing biodegradable surfactants for detergents and personal care products. These applications leverage its amphiphilic nature to improve cleansing efficacy while minimizing environmental impact .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Properties

CAS No. |

112248-30-3 |

|---|---|

Molecular Formula |

C20H40O |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

(Z)-icos-9-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h11-12,21H,2-10,13-20H2,1H3/b12-11- |

InChI Key |

DJYWKXYRGAMLRE-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCCCCO |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.